2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol
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Overview
Description
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is an organic compound that features a naphthalene ring, an ethyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves the reaction of naphthalene derivatives with ethylamine and ethanolamine. One common method includes the reaction of 2-naphthol with ethylamine under controlled conditions to form the intermediate, which is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ionic liquids as catalysts can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. The ethanolamine moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Molecular docking studies have shown that this compound can bind to various proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethanol: Similar structure but lacks the ethylamine moiety.
2-amino-1-(naphthalen-2-yl)ethanol: Contains an amino group instead of an ethyl group.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar ethanolamine structure but different aromatic ring
Uniqueness
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is unique due to its combination of a naphthalene ring, ethyl group, and ethanolamine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
98132-58-2 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol |
InChI |
InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3 |
InChI Key |
ZUVMQNOCUJYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CC=CC2=CC=CC=C21)CCO |
Origin of Product |
United States |
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